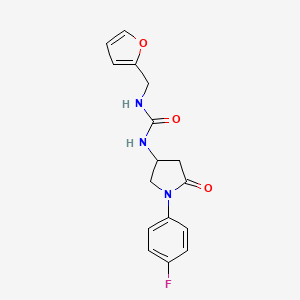

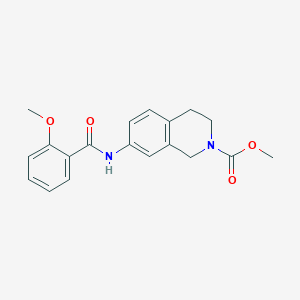

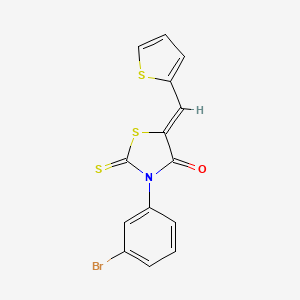

6-fluoro-1-(3-methylbenzyl)-7-(pyrrolidin-1-yl)-3-tosylquinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-fluoro-1-(3-methylbenzyl)-7-(pyrrolidin-1-yl)-3-tosylquinolin-4(1H)-one is a chemical compound that has been extensively researched in the scientific community due to its potential applications in medicinal chemistry.

Scientific Research Applications

Radiopharmaceutical Applications

Fluorine-18 labelled compounds, such as [18 F]MK-6240, demonstrate the use of fluorinated compounds in radiopharmaceutical applications, specifically for positron emission tomography (PET) imaging. [18 F]MK-6240, for instance, is a novel PET radiopharmaceutical for detecting human neurofibrillary tangles associated with Alzheimer's disease, showcasing the role of fluorinated compounds in neuroimaging and the diagnosis of neurodegenerative diseases (Collier et al., 2017).

Organic Synthesis and Fluorine Chemistry

The synthesis and transformations of fluorine-containing compounds, such as difluoro-substituted azomethine ylides, highlight the diverse chemical reactivity and applications of fluorinated compounds in creating novel structures. For example, the creation of 2-fluoro-4,5-dihydropyrroles demonstrates the innovative approaches in fluorine chemistry and the synthesis of compounds with potential therapeutic or material applications (Novikov et al., 2005).

DNA Binding and Photodynamic Therapy

Fluorinated compounds also find applications in DNA binding and photodynamic therapy, as shown by bimetallic Ru(II) complexes bridged by fluorinated chromophores. These compounds exhibit strong interactions with DNA and can induce complete photocleavage upon light irradiation, demonstrating their potential in therapeutic applications, particularly in targeting genetic materials in photodynamic therapy (Swavey & Wang, 2015).

Fluorination Techniques

Research on the fluorination of nitrogen-containing aromatics, such as pyridines and quinolines, with xenon difluoride, showcases methodologies for introducing fluorine atoms into aromatic compounds. This technique is crucial for creating fluorinated analogs of bioactive molecules, potentially altering their physical, chemical, and biological properties for various scientific applications (Anand & Filler, 1976).

properties

IUPAC Name |

6-fluoro-1-[(3-methylphenyl)methyl]-3-(4-methylphenyl)sulfonyl-7-pyrrolidin-1-ylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27FN2O3S/c1-19-8-10-22(11-9-19)35(33,34)27-18-31(17-21-7-5-6-20(2)14-21)25-16-26(30-12-3-4-13-30)24(29)15-23(25)28(27)32/h5-11,14-16,18H,3-4,12-13,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZTUPUWXFSDHQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCC4)CC5=CC=CC(=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2610411.png)

![Oxiran-2-yl-[2-[3-(trifluoromethyl)phenyl]piperidin-1-yl]methanone](/img/structure/B2610416.png)

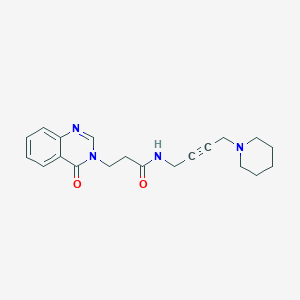

![1-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2610423.png)

![[1-(4-Bromo-2-fluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2610426.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2610428.png)